3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid 3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1204296-14-9
VCID: VC2917205
InChI: InChI=1S/C14H10FN3O3/c1-7-11(8-4-2-3-5-10(8)15)12-16-6-9(14(20)21)13(19)18(12)17-7/h2-6,17H,1H3,(H,20,21)
SMILES: CC1=C(C2=NC=C(C(=O)N2N1)C(=O)O)C3=CC=CC=C3F
Molecular Formula: C14H10FN3O3
Molecular Weight: 287.25 g/mol

3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

CAS No.: 1204296-14-9

Cat. No.: VC2917205

Molecular Formula: C14H10FN3O3

Molecular Weight: 287.25 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid - 1204296-14-9

Specification

CAS No. 1204296-14-9
Molecular Formula C14H10FN3O3
Molecular Weight 287.25 g/mol
IUPAC Name 3-(2-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C14H10FN3O3/c1-7-11(8-4-2-3-5-10(8)15)12-16-6-9(14(20)21)13(19)18(12)17-7/h2-6,17H,1H3,(H,20,21)
Standard InChI Key VZVYBZZECMCMRE-UHFFFAOYSA-N
SMILES CC1=C(C2=NC=C(C(=O)N2N1)C(=O)O)C3=CC=CC=C3F
Canonical SMILES CC1=C(C2=NC=C(C(=O)N2N1)C(=O)O)C3=CC=CC=C3F

Introduction

Chemical Properties and Structural Characteristics

Chemical Identity and Basic Properties

3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a precisely defined chemical entity with specific identifiers and physicochemical properties. The compound is registered with CAS number 1204296-14-9, which serves as its unique identifier in chemical databases and literature. Its molecular formula is C14H10FN3O3, corresponding to a molecular weight of 287.25 g/mol. This precise molecular composition reflects the presence of the heterocyclic core structure (pyrazolo[1,5-a]pyrimidine), the fluorophenyl substituent, methyl group, and carboxylic acid functionality.

The IUPAC name, 3-(2-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, provides a systematic description of the compound's structure. For computational and database purposes, the compound is also represented by specific identifiers such as its Standard InChI (InChI=1S/C14H10FN3O3/c1-7-11(8-4-2-3-5-10(8)15)12-16-6-9(14(20)21)13(19)18(12)17-7/h2-6,17H,1H3,(H,20,21)) and InChIKey (VZVYBZZECMCMRE-UHFFFAOYSA-N).

Table 1: Chemical Identification and Properties of 3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

PropertyValue
CAS Number1204296-14-9
Molecular FormulaC14H10FN3O3
Molecular Weight287.25 g/mol
IUPAC Name3-(2-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Standard InChIInChI=1S/C14H10FN3O3/c1-7-11(8-4-2-3-5-10(8)15)12-16-6-9(14(20)21)13(19)18(12)17-7/h2-6,17H,1H3,(H,20,21)
Standard InChIKeyVZVYBZZECMCMRE-UHFFFAOYSA-N
SMILESCC1=C(C2=NC=C(C(=O)N2N1)C(=O)O)C3=CC=CC=C3F

Structural Features and Molecular Architecture

The core structure of 3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid consists of a fused heterocyclic system—the pyrazolo[1,5-a]pyrimidine scaffold. This bicyclic system comprises a five-membered pyrazole ring fused with a six-membered pyrimidine ring. The compound features several key structural elements that define its properties and potential biological activities:

  • The 2-fluorophenyl group at position 3 of the pyrazole ring

  • A methyl substituent at position 2

  • An oxo (carbonyl) group at position 7 of the pyrimidine ring

  • A carboxylic acid functional group at position 6

The presence of the fluorine atom at the ortho position of the phenyl ring is particularly noteworthy, as fluorine substitution often imparts specific properties to pharmaceutical compounds, including enhanced metabolic stability, increased lipophilicity, and altered binding interactions with biological targets.

The carboxylic acid group at position 6 introduces acidic properties to the molecule, which affects its solubility, ionization behavior, and potential for forming hydrogen bonds with biological receptors. The compound's ability to form various non-covalent interactions through its heterocyclic nitrogen atoms, carbonyl groups, and carboxylic acid functionality contributes to its potential biological activity profile.

Synthesis and Chemical Relationships

Related Structural Analogs

Several structural analogs of 3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid have been reported in the literature, providing context for understanding the structural diversity and potential structure-activity relationships within this compound class.

One related compound is 3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 1198475-37-4), which shares the same core pyrazolopyrimidine structure but features a bromo substituent at position 3 instead of the 2-fluorophenyl-2-methyl combination . This compound has a molecular formula of C7H4BrN3O3 and a molecular weight of 258.04 g/mol .

Another structural relative is 7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 79039-20-6), which has a phenyl group at position 2 rather than position 3, and lacks the fluorine substituent and methyl group found in our target compound . This analog has a molecular formula of C13H9N3O3 and a molecular weight of 255.23 g/mol .

Table 2: Comparison of 3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid1204296-14-9C14H10FN3O3287.25Target compound
3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid1198475-37-4C7H4BrN3O3258.04Bromo substituent at position 3
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid79039-20-6C13H9N3O3255.23Phenyl group at position 2

Research Status and Future Directions

Current Research Findings

Research on pyrazolo[1,5-a]pyrimidine derivatives continues to uncover new potential therapeutic applications. Comprehensive structure-activity relationship studies have been conducted on approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, revealing important trends in activity based on substitution patterns .

While specific research on 3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is limited in the provided search results, the ongoing investigation of related compounds suggests continuing interest in this chemical class. The incorporation of fluorophenyl groups, as seen in our target compound, has been observed to enhance the bioavailability and interaction with biological targets in related molecules.

Comparative Analysis in Heterocyclic Chemistry

Position Within the Broader Field of Heterocyclic Compounds

3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid represents an interesting example of a functionalized fused heterocyclic system. The pyrazolo[1,5-a]pyrimidine scaffold is a notable bicyclic heterocycle that has attracted attention in medicinal chemistry due to its versatility and potential for diverse substitution patterns.

Compared to other heterocyclic systems, the pyrazolo[1,5-a]pyrimidine core offers several advantages:

  • Multiple positions for functionalization, allowing fine-tuning of properties

  • Fused ring system providing rigidity and defined geometry

  • Multiple nitrogen atoms offering hydrogen bond acceptor sites

  • Aromatic character contributing to metabolic stability

The particular substitution pattern in our target compound—with the 2-fluorophenyl group at position 3, methyl at position 2, and carboxylic acid at position 6—represents a specific chemical space within the broader family of pyrazolo[1,5-a]pyrimidine derivatives that may possess unique physicochemical and biological properties.

Medicinal Chemistry Context

In the context of medicinal chemistry, 3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid exemplifies several important design principles:

  • Incorporation of fluorine to enhance metabolic stability and binding properties

  • Presence of a carboxylic acid group for potential hydrogen bonding and derivatization

  • Fused heterocyclic core providing structural rigidity and defined spatial arrangement

  • Multiple points for potential interaction with biological targets

These characteristics align with contemporary approaches in medicinal chemistry that focus on optimizing both target engagement and pharmacokinetic properties through strategic structural modifications.

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